Vismodegib is a targeted therapy medication that has been primarily studied for its potential in treating cancers driven by mutations in the hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of the Hh pathway can contribute to uncontrolled cell growth and tumor formation [National Cancer Institute, ].
Vismodegib works by specifically inhibiting a protein called smoothened homologue (SMO). SMO is a key component of the Hh pathway, and by blocking its function, Vismodegib disrupts the signaling cascade that promotes tumor growth. This makes Vismodegib a valuable tool for researchers studying the role of the Hh pathway in cancer development and progression.
Vismodegib has been investigated in clinical trials for various cancers, including basal cell carcinoma, medulloblastoma, and advanced esophageal squamous cell carcinoma. These trials have aimed to assess the efficacy and safety of Vismodegib as a treatment option, either alone or in combination with other therapies [Wolff et al., 2009; Catenacci et al., 2015; Juergens et al., 2012].
Here are some specific examples:
Vismodegib is a small molecule drug that serves as a selective inhibitor of the Hedgehog signaling pathway, specifically targeting the smoothened homologue protein. This pathway is crucial for cellular growth and differentiation, and its dysregulation is implicated in various cancers, particularly basal cell carcinoma. Approved by the United States Food and Drug Administration in 2012 under the trade name Erivedge, vismodegib was the first drug to target this pathway, marking a significant advancement in cancer therapy .
The chemical formula of vismodegib is C₁₉H₁₄Cl₂N₂O₃S, with a molecular weight of approximately 421.297 g/mol. Its structure includes a benzamide core with two chlorine atoms and a methylsulfonyl group, which contribute to its pharmacological properties .
Vismodegib acts by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue repair []. In some cancers, including BCC, this pathway becomes abnormally activated, promoting uncontrolled cell growth []. Vismodegib binds to Smoothened, a transmembrane protein essential for the pathway's signal transduction. This binding disrupts the pathway, leading to tumor cell death or growth arrest [].
Vismodegib undergoes several metabolic processes within the body. It is primarily metabolized through oxidation, glucuronidation, and ring cleavage, with major involvement of cytochrome P450 enzymes CYP2C9 and CYP3A4. Over 98% of vismodegib circulates unchanged in the bloodstream, demonstrating its stability as a compound . The elimination of vismodegib occurs mainly through feces (approximately 82%) and urine (around 4%), with an elimination half-life of about 12 days after a single dose and approximately 4 days with continuous dosing .
Vismodegib exerts its biological effects by binding to the smoothened homologue protein, inhibiting its activity and thereby blocking the Hedgehog signaling pathway. This inhibition prevents the activation of downstream transcription factors GLI1 and GLI2, which are essential for the expression of genes involved in tumorigenesis. The drug has shown efficacy in treating locally advanced basal cell carcinoma, particularly in patients who are not candidates for surgery or other local therapies .
Common adverse effects associated with vismodegib include muscle spasms, fatigue, alopecia (hair loss), dysgeusia (taste alteration), and weight loss. There are also concerns regarding potential severe cutaneous adverse reactions and musculoskeletal issues .
These synthetic methods are designed to yield vismodegib in sufficient quantities while maintaining cost-effectiveness for commercial production .
Vismodegib has been studied for its interactions with various drugs and biological systems. Notably:
Several compounds share similarities with vismodegib in terms of mechanism or therapeutic application. These include:
| Compound Name | Mechanism | Indication | Unique Features |
|---|---|---|---|
| Sonidegib | Hedgehog pathway inhibitor | Basal cell carcinoma | Administered topically |
| LDE225 (Sonidegib) | Hedgehog signaling antagonist | Advanced basal cell carcinoma | Oral formulation |
| GDC-0449 | Hedgehog signaling inhibitor | Basal cell carcinoma | Same as vismodegib; different studies |
| Taladegib | Hedgehog pathway inhibitor | Various cancers | Potentially less toxicity |
Vismodegib stands out due to its specific binding affinity for smoothened homologue and its established clinical use as the first FDA-approved drug targeting this pathway. Its unique profile emphasizes both efficacy and safety considerations compared to similar compounds .
The antagonistic effects of vismodegib extend beyond simple competitive inhibition at the transmembrane domain binding site. Crystal structure analysis reveals that vismodegib binding induces profound conformational changes that propagate throughout the Smoothened receptor structure, demonstrating a sophisticated allosteric mechanism [2] [4].
Upon vismodegib binding, the upper portion of transmembrane helix 6 undergoes a significant conformational shift, moving approximately 15 degrees toward the linker domain and cysteine-rich domain [2]. This movement is primarily driven by the interaction between Phe484 and the methylsulfone moiety of vismodegib [2]. The displacement of transmembrane helix 6 triggers a cascade of structural rearrangements that affect multiple receptor domains [2].
The conformational changes induced by vismodegib binding result in a rotational movement of the cysteine-rich domain relative to the transmembrane domain [2]. This rotation allows extracellular loop 3 to intrude into the sterol-binding groove of the cysteine-rich domain, fundamentally altering the receptor's capacity to bind endogenous activating ligands [2]. The side chain of Arg161 within the cysteine-rich domain forms a stacking interaction with Trp109 and occupies the space normally reserved for cholesterol binding [2].
Molecular dynamics simulations have provided additional insight into the allosteric mechanism by which vismodegib disrupts G-protein coupling dynamics [4]. These studies reveal that vismodegib binding stabilizes Smoothened in an inactive conformation through coordinated movements of transmembrane helices 5, 6, and 7 [4]. The antagonist prevents the outward movement of these helices that is required for G-protein coupling and downstream signaling activation [4] [5].
The intracellular consequences of vismodegib binding include significant conformational changes in the intracellular loops that are critical for G-protein interaction [4]. Specifically, intracellular loop 2 adopts a closed conformation, intracellular loop 3 becomes more open, and intracellular loop 1 moves away from the central transmembrane bundle [4]. These changes collectively prevent the formation of the active receptor conformation required for productive G-protein coupling [4].
The inhibition of Smoothened by vismodegib ultimately manifests through dramatic alterations in the activity and processing of GLI transcription factors, the final effectors of Hedgehog signaling [6]. The three GLI proteins (GLI1, GLI2, and GLI3) exhibit distinct responses to vismodegib treatment, reflecting their unique roles within the Hedgehog signaling cascade [6] [7].
GLI1, which functions primarily as a transcriptional activator, shows marked reduction in both expression levels and transcriptional activity following vismodegib treatment [8] [9]. Clinical studies have demonstrated that GLI1 messenger RNA expression serves as a robust biomarker for Hedgehog pathway activity, with vismodegib treatment leading to significant decreases in GLI1 expression within days of treatment initiation [9]. This reduction in GLI1 activity directly correlates with decreased transcription of downstream target genes including PTCH1, HIP1, and various genes involved in cellular proliferation and survival [8] [6].
GLI2, which can function as both a transcriptional activator and repressor depending on its processing state, undergoes complex changes in response to vismodegib treatment [6]. Under normal Hedgehog signaling conditions, GLI2 is maintained in its full-length activator form through protection from proteolytic processing [6]. Vismodegib treatment disrupts this protection, leading to increased proteolytic processing of GLI2 into its repressor form [6]. This shift from activator to repressor function represents a key mechanism by which vismodegib not only blocks pathway activation but actively promotes pathway repression [6].
GLI3 processing is less dramatically affected by vismodegib treatment, as this transcription factor normally functions primarily as a repressor under basal conditions [6]. However, vismodegib treatment ensures that GLI3 remains in its repressor form, preventing any potential conversion to an activator state that might occur under conditions of pathway hyperactivation [6]. The maintained repressor function of GLI3 contributes to the tumor suppressor effects observed with vismodegib treatment [6].
The downstream transcriptional consequences of altered GLI function include widespread changes in gene expression patterns. Key target genes that are downregulated following vismodegib treatment include cell cycle regulators, anti-apoptotic factors such as BCL2, and stem cell maintenance factors [8] [10]. Conversely, pro-apoptotic genes such as death receptors TRAIL-R1 and TRAIL-R2 are upregulated, contributing to the therapeutic efficacy of vismodegib in Hedgehog-dependent cancers [8].
The binding affinity and selectivity profile of vismodegib can be understood through comparison with cyclopamine, the prototypical Smoothened antagonist, and related analogues [3] [11]. These comparative studies reveal important differences in binding mechanisms, potency, and resistance profiles that have clinical implications for therapeutic applications.
Vismodegib demonstrates high binding affinity for wild-type Smoothened, with IC50 values ranging from 2.8 to 12.7 nanomolar in mouse and human cell lines respectively [12]. This represents a significant improvement in potency compared to cyclopamine, which exhibits IC50 values in the micromolar range [3]. The enhanced potency of vismodegib is attributed to its optimized chemical structure, which was designed through structure-activity relationship studies to maximize binding affinity while improving pharmaceutical properties [1].
Cyclopamine exhibits a unique dual binding profile, capable of interacting with both the transmembrane domain and the cysteine-rich domain of Smoothened [11]. When bound to the cysteine-rich domain, cyclopamine functions as an agonist, while transmembrane domain binding results in antagonistic activity [11]. This dual binding capability contrasts with vismodegib, which binds exclusively to the transmembrane domain and functions as a pure antagonist [2].
The resistance mutation profile provides additional insight into the comparative binding mechanisms of these compounds. Vismodegib shows dramatically reduced binding affinity for common resistance mutations such as Asp473His, with approximately 1000-fold loss of affinity observed in binding assays [13]. In contrast, cyclopamine and related analogues maintain greater binding affinity for these mutant receptors, suggesting that the cyclopamine binding site may be less susceptible to mutation-induced structural changes [13].
Molecular dynamics simulations have revealed that the binding kinetics of vismodegib and cyclopamine differ significantly [11]. Vismodegib binding results in a more restricted conformational ensemble for Smoothened, with the receptor predominantly adopting inactive conformations [11]. Cyclopamine binding, particularly at the cysteine-rich domain, allows for greater conformational flexibility and can promote active-state conformations under certain conditions [11].
The sterol displacement mechanism represents another key difference between vismodegib and cyclopamine analogues. Vismodegib binding to the transmembrane domain indirectly displaces cholesterol from the cysteine-rich domain through allosteric conformational changes [2] [3]. This indirect mechanism contrasts with direct competitive inhibition at the sterol binding site, which would be expected for compounds that bind directly to the cysteine-rich domain [3].